molecular formula C30H31O20- B1263926 2-[3-(beta-D-glucopyranosyloxy)-4,5-dihydroxyphenyl]-7-hydroxy-5-oxidochromenium-3-yl 6-O-(carboxylatoacetyl)-beta-D-glucopyranoside

2-[3-(beta-D-glucopyranosyloxy)-4,5-dihydroxyphenyl]-7-hydroxy-5-oxidochromenium-3-yl 6-O-(carboxylatoacetyl)-beta-D-glucopyranoside

Cat. No.: B1263926
M. Wt: 711.6 g/mol
InChI Key: PYPACINRSSMQPX-YEQKKNNOSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Delphinidin-5-olate 3-O-(6''-O-carboxylatoacetyl)-beta-D-glucoside-3'-O-beta-D-glucoside(1-) is anion of delphinidin delphinidin 3-O-(6''-O-malonyl)-beta-D-glucoside-3'-O-beta-D-glucoside arising from deprotonation of the malonyl carboxy and 5-hydroxy groups. It is a conjugate base of a delphinidin 3-O-(6''-O-malonyl)-beta-D-glucoside-3'-O-beta-D-glucoside.

Scientific Research Applications

Antioxidative Properties

  • Flavonoid glycosides, including compounds structurally related to the specified chemical, have demonstrated scavenging properties towards radicals, indicating potential antioxidative applications. This was observed in studies involving compounds isolated from plants like Polygonum salicifolium (Çalış et al., 1999).

Glycoside Isolation and Structure Elucidation

  • Various glycosides, with structural similarities to the specified chemical, have been isolated from plants such as Pyrola japonica and Melaleuca quinquenervia. These studies focused on the isolation and structural elucidation of these compounds, contributing to the understanding of natural product chemistry and potential therapeutic applications (Kim et al., 2004); (Lee et al., 2002).

Vasorelaxing Activities

  • Some structurally related glycosides have shown inhibitory effects on vascular contraction in rats, indicating potential applications in cardiovascular research. These findings suggest a possible role in the development of treatments for vascular diseases (Lee et al., 2002).

Enzyme Interaction Studies

  • Research on beta-glucopyranosides, which share structural features with the specified compound, has provided insights into the interaction between these molecules and enzymes like beta-glucosidase. Such studies are crucial in understanding the mechanisms of enzymatic action and potential applications in biocatalysis (Mega & Matsushima, 1983).

Antiviral Potential

  • Phenylpropanoid glycosides, related in structure to the specified chemical, have shown antiviral activity, suggesting potential applications in developing antiviral therapies. This is particularly significant in the context of respiratory viruses (Kernan et al., 1998).

Properties

Molecular Formula

C30H31O20-

Molecular Weight

711.6 g/mol

IUPAC Name

3-[[(2R,3S,4S,5R,6S)-6-[2-[3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5-hydroxy-7-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoate

InChI

InChI=1S/C30H32O20/c31-7-17-22(39)24(41)26(43)29(49-17)47-15-2-9(1-13(34)21(15)38)28-16(5-11-12(33)3-10(32)4-14(11)46-28)48-30-27(44)25(42)23(40)18(50-30)8-45-20(37)6-19(35)36/h1-5,17-18,22-27,29-31,33-34,38-44H,6-8H2,(H,35,36)/p-1/t17-,18-,22-,23-,24+,25+,26-,27-,29-,30-/m1/s1

InChI Key

PYPACINRSSMQPX-YEQKKNNOSA-M

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C3=C(C=C4C(=CC(=O)C=C4O3)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)CC(=O)[O-])O)O)O

Canonical SMILES

C1=C(C=C(C(=C1O)O)OC2C(C(C(C(O2)CO)O)O)O)C3=C(C=C4C(=CC(=O)C=C4O3)O)OC5C(C(C(C(O5)COC(=O)CC(=O)[O-])O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(beta-D-glucopyranosyloxy)-4,5-dihydroxyphenyl]-7-hydroxy-5-oxidochromenium-3-yl 6-O-(carboxylatoacetyl)-beta-D-glucopyranoside
Reactant of Route 2
2-[3-(beta-D-glucopyranosyloxy)-4,5-dihydroxyphenyl]-7-hydroxy-5-oxidochromenium-3-yl 6-O-(carboxylatoacetyl)-beta-D-glucopyranoside
Reactant of Route 3
2-[3-(beta-D-glucopyranosyloxy)-4,5-dihydroxyphenyl]-7-hydroxy-5-oxidochromenium-3-yl 6-O-(carboxylatoacetyl)-beta-D-glucopyranoside
Reactant of Route 4
2-[3-(beta-D-glucopyranosyloxy)-4,5-dihydroxyphenyl]-7-hydroxy-5-oxidochromenium-3-yl 6-O-(carboxylatoacetyl)-beta-D-glucopyranoside
Reactant of Route 5
2-[3-(beta-D-glucopyranosyloxy)-4,5-dihydroxyphenyl]-7-hydroxy-5-oxidochromenium-3-yl 6-O-(carboxylatoacetyl)-beta-D-glucopyranoside
Reactant of Route 6
2-[3-(beta-D-glucopyranosyloxy)-4,5-dihydroxyphenyl]-7-hydroxy-5-oxidochromenium-3-yl 6-O-(carboxylatoacetyl)-beta-D-glucopyranoside

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